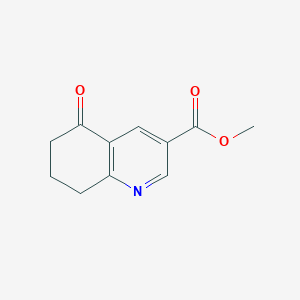

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

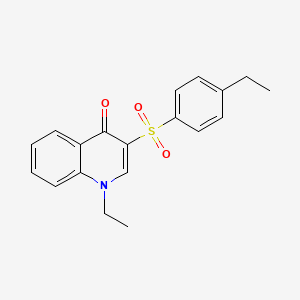

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound that has been the subject of various synthetic studies. The compound is characterized by a tetrahydroquinoline core, a functional group that is prevalent in many biologically active molecules and pharmaceuticals. The interest in this compound stems from its potential utility as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids to obtain methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Additionally, methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been synthesized using microwave irradiation, which offers advantages such as shorter reaction times and higher yields .

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a closely related compound, has been elucidated using X-ray structural analysis . This technique allows for a precise understanding of the spatial arrangement of atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

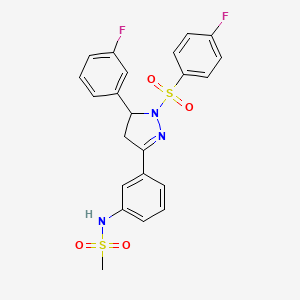

The chemical reactivity of the tetrahydroquinoline core can be modified by various substituents, which can be introduced through different synthetic strategies. For instance, the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involves chemical reduction and nucleophilic addition reactions . Bromination reactions have also been studied, particularly in the side chain of 8-methylquinoline-5-carboxylic acid, which shares some structural similarities with the tetrahydroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives are influenced by the functional groups present in the molecule. For example, the presence of the carboxylate ester group can affect the solubility and reactivity of the compound. The synthesis under microwave irradiation, as mentioned in one study , suggests that the compound can be obtained in a relatively pure state with high yields, indicating good stability under these conditions. The structural analysis through NMR methods further supports the identification of the compound's specific functional groups and their chemical environment .

Scientific Research Applications

Synthesis and Structural Analysis

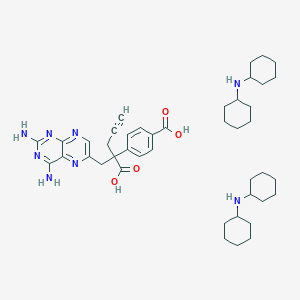

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its synthetic processes and structural characteristics. Rudenko et al. (2013) focused on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into their molecular and crystal structures through X-ray structural analysis (Rudenko et al., 2013). Another study by Thirumalai et al. (2006) synthesized similar compounds using ultrasound irradiation and conventional methods, illustrating the versatility in synthesis approaches (Thirumalai et al., 2006).

Potential Pharmacological Applications

While avoiding details on drug use, dosage, and side effects, it's notable that certain derivatives of tetrahydroquinoline, including those structurally related to methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, have been explored for their pharmacological potential. For instance, Smirnova et al. (1997) demonstrated that amides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally analogous, exhibit anti-inflammatory and analgesic activities (Smirnova et al., 1997).

Myorelaxant Activity Evaluation

Gündüz et al. (2008) synthesized and evaluated the myorelaxant activity of hexahydroquinoline derivatives, including compounds structurally similar to methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Their research contributes to understanding the muscle relaxant properties of these compounds (Gündüz et al., 2008).

Anticancer Activity

Research by Gaber et al. (2021) focused on synthesizing derivatives of quinoline carboxylic acid to assess their anticancer effects against breast cancer cell lines. This indicates the potential of compounds in the same family as methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate in oncology research (Gaber et al., 2021).

Reaction Mechanisms and Intermediates

Several studies have investigated the reaction mechanisms and intermediates involving tetrahydroquinoline derivatives. For instance, Rudenko et al. (2013) explored the reaction of 2-substituted tetrahydroquinoline-4-carboxylic acids with hydrazine, providing valuable insights into potential reaction pathways and intermediates (Rudenko et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been implicated in a variety of biochemical pathways .

Result of Action

Quinoline derivatives have been known to exert a variety of effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCGXBVVKVPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)